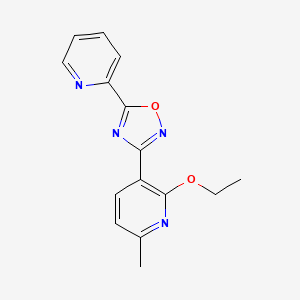

VRV-PL-VIIIa Inhibitor 5m

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

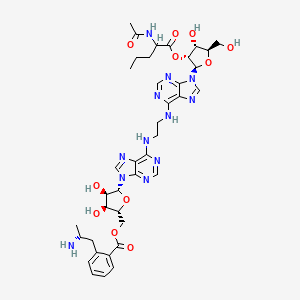

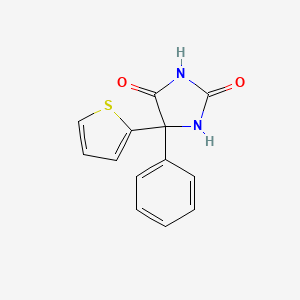

VRV-PL-VIIIa inhibitor 5m is an inhibitor of the catalytic activity of VRV-PL-VIIIa. VRV-PL-VIIIa inhibitor 5m strongly inhibits the hemolysis of red blood cells and VRV-PL-VIIIa-induced myotoxicity, as well as lung hemorrhage in mice.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

VRV-PL-VIIIa Inhibitor 5m has demonstrated potential as a potent anti-inflammatory agent. A study by Kameshwar et al. (2017) synthesized and tested analogs containing 1,3,4-oxadiazole nucleus against VRV-PL-VIIIa from Vipera russelli venom. The compound 5m specifically inhibited the catalytic activity of VRV-PL-VIIIa and also inhibited edematogenic activity and myotoxicity in mice, suggesting its use as an anti-inflammatory agent (Kameshwar et al., 2017).

Antibacterial Potential

VRV-PL-VIIIa has shown potent antibacterial activities against various human pathogenic strains. A study by Sudharshan & Dhananjaya (2015) highlighted that VRV-PL-VIIIa inhibited bacterial growth effectively, particularly against gram-positive bacteria, indicating its potential as a therapeutic lead molecule for treating bacterial infections (Sudharshan & Dhananjaya, 2015).

Monoclonal Antibodies and Immunological Applications

Research by Gowda & Middlebrook (1994) involved creating monoclonal antibodies against VRV-PL-VIIIa. These antibodies were found to neutralize the enzymatic activity of VRV-PL-VIIIa, suggesting their potential use in immunotherapy and as tools in studying the molecular mechanisms of venom toxicity (Gowda & Middlebrook, 1994).

Neutralization of Local Toxicity

A study by Mohamed et al. (2011) demonstrated that the compound L-ascorbic acid-6-palmitate could inhibit the pharmacological activities of VRV-PL-VIIIa, including edematogenic activity and myotoxicity. This suggests potential applications in neutralizing the local toxicity induced by snake venom (Mohamed et al., 2011).

Sequence Determination and Biochemical Characterization

Gowda et al. (1994) conducted a study on the primary sequence determination of VRV-PL-VIIIa. Understanding the protein sequence is crucial for biochemical characterization and can provide insights into developing specific inhibitors or neutralizers (Gowda et al., 1994).

Neutralization of Venom Neurotoxicity

Kasturi et al. (1990) studied the neutralization of neurotoxicity induced by VRV-PL-VIIIa using polyclonal antibodies. The findings are significant for therapeutic applications, especially in the treatment of venomous bites (Kasturi et al., 1990).

Eigenschaften

Produktname |

VRV-PL-VIIIa Inhibitor 5m |

|---|---|

Molekularformel |

C22H17ClN2O2 |

Molekulargewicht |

376.84 |

IUPAC-Name |

2-(2-Chlorophenyl)-5-(1-(4-phenoxyphenyl) ethyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C22H17ClN2O2/c1-15(21-24-25-22(27-21)19-9-5-6-10-20(19)23)16-11-13-18(14-12-16)26-17-7-3-2-4-8-17/h2-15H,1H3 |

InChI-Schlüssel |

UDUWGFKKQBWBBW-UHFFFAOYSA-N |

SMILES |

CC(C1=NN=C(C2=CC=CC=C2Cl)O1)C3=CC=C(OC4=CC=CC=C4)C=C3 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

VRVPLVIIIa inhibitor 5m; VRVPL-VIIIa inhibitor 5m; VRV-PLVIIIa inhibitor 5m; VRV-PL-VIIIa inhibitor 5m; VRV PL VIIIa inhibitor 5m |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

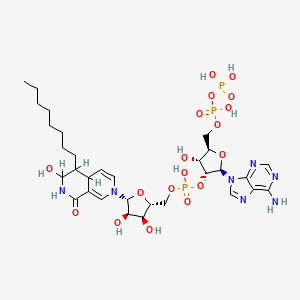

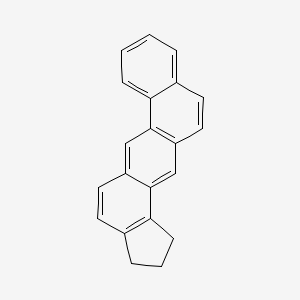

![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B1194955.png)

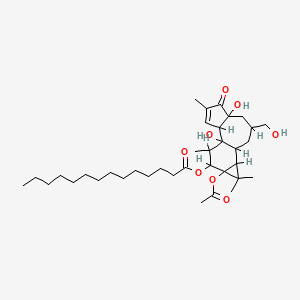

![Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester](/img/structure/B1194972.png)

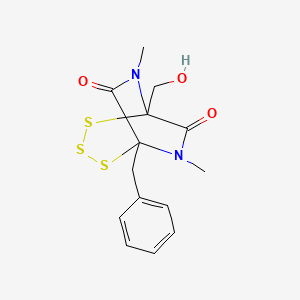

![1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)